molecular formula C24H21FN6O2 B2745068 Chembl4588949 CAS No. 1207045-24-6

Chembl4588949

Cat. No. B2745068
CAS RN: 1207045-24-6
M. Wt: 444.47
InChI Key: FBMTUODUNHETHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants used, the conditions under which the reaction occurs (temperature, pressure, catalysts), and the yield of the product .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, reactivity, and stability .

Scientific Research Applications

ChEMBL Database Overview

ChEMBL is an open data database that curates and stores standardized bioactivity, molecule, target, and drug data from multiple sources. This includes primary medicinal chemistry literature, which is manually abstracted, further curated, and standardized to ensure high quality and utility across various chemical biology and drug-discovery research problems. The database facilitates a wide range of applications, from identifying active chemical compounds against specific targets to understanding the interactions between different molecules and proteins. It supports drug discovery and chemical biology research by providing access to data through web-based interfaces, data downloads, and web services (Gaulton et al., 2011).

Advancements and Features

Over the years, ChEMBL has incorporated new sources of bioactivity data, including neglected disease screening and data from patents, enhancing its coverage and utility in research. It has introduced several improvements like the annotation of assays and targets using ontologies, addition of metabolic pathways, and structural alerts for drug discovery. These features aid in the exploration of drug mechanisms and the identification of potential safety liabilities, contributing significantly to the development of safer and more effective therapeutic agents (Gaulton et al., 2016).

Application in Crop Protection

Interestingly, ChEMBL's utility extends beyond human health research into areas like crop protection. By adding extensive datasets of bioactivity data for compounds used in insecticides, fungicides, and herbicides, ChEMBL broadens its applicability and supports the discovery of new agents for protecting crops against pests and diseases. This demonstrates the database's versatility in facilitating scientific research across different domains (Gaulton et al., 2015).

Streamlining Access to Data

The development of ChEMBL web services has streamlined access to drug discovery data and utilities, enabling the building of applications and data processing workflows relevant to drug discovery and chemical biology. By exposing more data from the underlying database and introducing new functionalities, these web services enhance the accessibility and utility of ChEMBL data for researchers worldwide (Davies et al., 2015).

Mechanism of Action

In the context of bioactive molecules, the mechanism of action refers to how the molecule exerts its effect on a biological system .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact .

properties

IUPAC Name

2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN6O2/c1-14-10-15(2)22(16(3)11-14)26-21(32)13-31-24(33)29-8-9-30-20(23(29)28-31)12-19(27-30)17-4-6-18(25)7-5-17/h4-12H,13H2,1-3H3,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBMTUODUNHETHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)F)C3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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